![molecular formula C23H21F7N4O3 B562857 阿瑞匹坦-13C2,d2(主要) CAS No. 1217676-37-3](/img/structure/B562857.png)
阿瑞匹坦-13C2,d2(主要)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aprepitant-13C2,d2 (Major) is an isotope of Aprepitant . It is deuterated at the 1 position and on the adjacent methyl . The molecular formula is C21(13C)2H19D2F7N4O3 and the molecular weight is 538.41 .
Synthesis Analysis
Aprepitant-13C2,d2 (Major) has been synthesized as an isotopically labeled form of neurokinin-1 receptor antagonist aprepitant . The synthesis involved deuterium labeling at the 1 position and on the adjacent methyl .Molecular Structure Analysis
The molecular structure of Aprepitant-13C2,d2 (Major) involves deuterium atoms at the 1 position and on the adjacent methyl . The 1 position is the benzylic position of the bis(trifluoromethyl) phenyl .Chemical Reactions Analysis
Aprepitant-13C2,d2 (Major) has been used in the formulation of a deep eutectic solvent (DES) consisting of choline chloride and levulinic acid in a 1:2 molar ratio . The DES formulation and the amorphous form of Aprepitant were both able to induce an apparent supersaturation followed by subsequent drug precipitation .Physical And Chemical Properties Analysis
Aprepitant-13C2,d2 (Major) is a poorly water-soluble compound . It exists in an amorphous state in solid dispersions, which can markedly improve its dissolution and oral bioavailability .科学研究应用
Pharmacokinetics and Metabolism Studies
Aprepitant-13C2,d2 (Major) is a labeled analog of Aprepitant, which is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The incorporation of carbon-13 and deuterium allows for the tracing of the drug without altering its pharmacological properties. This is crucial for developing dosage guidelines and ensuring drug safety .
Analytical Reference Standard
As a certified reference material, Aprepitant-13C2,d2 (Major) serves as a standard in analytical chemistry for ensuring the accuracy and reliability of analytical instruments and methodologies. This is particularly important in the quality control processes of pharmaceuticals, where precise measurements are critical .
Structural Elucidation
Researchers use Aprepitant-13C2,d2 (Major) in nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of molecules. The isotopic labeling provides distinct NMR signals that help in identifying the position of atoms within the molecule, aiding in the confirmation or discovery of molecular structures .
Isotope Dilution Mass Spectrometry
In isotope dilution mass spectrometry, Aprepitant-13C2,d2 (Major) is used as an internal standard to quantify the concentration of Aprepitant in biological samples. This technique improves the precision and accuracy of quantitative analyses, which is essential for therapeutic drug monitoring .
Drug Development and Testing
The labeled compound is used in the development and testing of new drugs. By comparing the behavior of Aprepitant-13C2,d2 (Major) with unlabeled Aprepitant, researchers can gain insights into the potential efficacy and safety of new drug candidates .
Neurology Research
Aprepitant-13C2,d2 (Major) is used in neurology research to study its effects on various neurological pathways. Since Aprepitant is known to cross the blood-brain barrier, its labeled form can be used to investigate its interactions with brain receptors and its potential applications in treating neurological disorders .
作用机制
Target of Action
Aprepitant-13C2,d2 (Major) is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . These receptors are the primary targets of Aprepitant-13C2,d2 (Major). The substance P/neurokinin 1 (NK1) receptors play a crucial role in inducing nausea and vomiting, which are common side effects of chemotherapy .
Mode of Action
Aprepitant-13C2,d2 (Major) interacts with its targets, the substance P/neurokinin 1 (NK1) receptors, by inhibiting them . This inhibition prevents the binding of substance P, a neuropeptide that transmits impulses and messages from the brain, to the NK1 receptors . This interaction results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Biochemical Pathways
The primary biochemical pathway affected by Aprepitant-13C2,d2 (Major) is the substance P/neurokinin pathway. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) disrupts the normal function of this pathway, preventing the transmission of nausea and vomiting signals from the brain . This results in the prevention of chemotherapy-induced nausea and vomiting.
Pharmacokinetics
The pharmacokinetics of Aprepitant-13C2,d2 (Major) involves its absorption, distribution, metabolism, and excretion (ADME). Aprepitant is metabolized primarily in the liver, mostly by the CYP3A4 enzyme, with some contributions by CYP2C19 & CYP1A2 . It has a bioavailability of 60-65% and a half-life of 9-13 hours . These properties impact the bioavailability of Aprepitant-13C2,d2 (Major), determining how much of the drug reaches the systemic circulation and how long it stays in the body.
Result of Action
The molecular and cellular effects of Aprepitant-13C2,d2 (Major)'s action result in the prevention of nausea and vomiting. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) prevents the transmission of nausea and vomiting signals from the brain . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Action Environment
The action, efficacy, and stability of Aprepitant-13C2,d2 (Major) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Aprepitant is metabolized primarily by the CYP3A4 enzyme . Therefore, drugs that inhibit or induce this enzyme can affect the pharmacokinetics of Aprepitant-13C2,d2 (Major). Additionally, individual patient factors such as age, gender, genetic polymorphisms, and overall health status can also influence the drug’s action and efficacy.
安全和危害
未来方向
属性
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-IPWSJXMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。